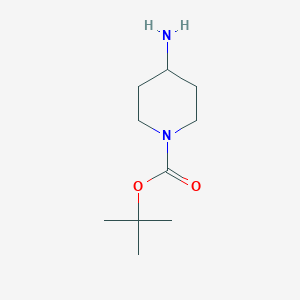

4-Amino-1-Boc-piperidine

説明

The exact mass of the compound 4-Amino-1-Boc-piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-1-Boc-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-Boc-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRDHSFPLUWYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Record name | boc-4-aminopiperidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361501 | |

| Record name | 4-Amino-1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87120-72-7 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87120-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-1-Boc-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Amino-1-Boc-piperidine structural analysis

An In-depth Technical Guide on the Structural Analysis of 4-Amino-1-Boc-piperidine

Abstract

4-Amino-1-Boc-piperidine (IUPAC name: tert-butyl 4-aminopiperidine-1-carboxylate; CAS No: 87120-72-7) is a pivotal bifunctional building block in medicinal chemistry and pharmaceutical development.[1] Its structure, incorporating a piperidine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for synthesizing a wide array of complex molecules, including potent enzyme inhibitors and receptor modulators.[2] This guide provides a comprehensive structural analysis of 4-Amino-1-Boc-piperidine, detailing its conformational properties and summarizing the key spectroscopic data essential for its characterization. Detailed experimental protocols and illustrative workflows are included to support researchers in its application.

Molecular Structure and Conformational Analysis

4-Amino-1-Boc-piperidine has the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol .[3] The core of the molecule is a piperidine ring, which predominantly adopts a chair conformation to minimize torsional and steric strain.

The conformational preference of substituents on a piperidine ring is a critical aspect of its structure. For 4-substituted piperidines, the substituent generally favors the equatorial position to avoid 1,3-diaxial interactions. In the case of 4-Amino-1-Boc-piperidine, the amino group (-NH₂) is expected to reside primarily in the equatorial position. This conformation is energetically more favorable than the axial conformation. Computational studies and conformational analysis of similar 4-substituted piperidines confirm that electrostatic and steric factors govern this preference.[4][5]

The large tert-butoxycarbonyl (Boc) group on the nitrogen at position 1 introduces rotational isomers (rotamers) due to hindered rotation around the N-C(O) amide bond. This can sometimes lead to peak broadening in NMR spectroscopy at room temperature.

Spectroscopic and Structural Data

The structural identity and purity of 4-Amino-1-Boc-piperidine are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a typical solvent like CDCl₃.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~3.95 | Broad Multiplet | 2H | H-2ax, H-6ax (Piperidine) |

| ~2.80 | Multiplet | 2H | H-2eq, H-6eq (Piperidine) |

| ~2.70 | Multiplet | 1H | H-4 (Piperidine) |

| ~1.85 | Multiplet | 2H | H-3ax, H-5ax (Piperidine) |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |

| ~1.25 | Multiplet | 2H | H-3eq, H-5eq (Piperidine) |

| ~1.20 | Broad Singlet | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~154.8 | C=O (Boc) |

| ~79.5 | -C (CH₃)₃ (Boc) |

| ~49.5 | C-4 (Piperidine) |

| ~44.0 | C-2, C-6 (Piperidine) |

| ~35.0 | C-3, C-5 (Piperidine) |

| ~28.4 | -C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The analysis is typically performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory.

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

|---|---|---|---|

| 3350 - 3250 | Medium, Broad | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2975 - 2850 | Strong | C-H Stretch (sp³) | Aliphatic (Piperidine, Boc) |

| ~1685 | Strong | C=O Stretch | Carbamate (Boc) |

| 1590 - 1550 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1250 - 1020 | Strong | C-N Stretch | Amine, Carbamate |

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Proposed Fragment |

|---|---|

| 200 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |

| 100 | [M - Boc]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Workflows and Methodologies

The comprehensive structural elucidation of 4-Amino-1-Boc-piperidine follows a standardized workflow.

Caption: General workflow for the synthesis and structural elucidation of 4-Amino-1-Boc-piperidine.

This molecule serves as a critical intermediate. Its structural features are leveraged to build more complex pharmacologically active agents, such as CCR5 antagonists used in antiviral therapies.[2]

Caption: Role of 4-Amino-1-Boc-piperidine as a precursor in drug development.

Detailed Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-1-Boc-piperidine in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 1024-4096 scans.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

FTIR-ATR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Method:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.

-

Oven Program: Hold at 100 °C for 2 min, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 min.

-

Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ionization: Use standard EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to 230 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to determine retention time and the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragments.

References

- 1. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 87120-72-7 | tert-Butyl 4-aminopiperidine-1-carboxylate | Pimavanserin Related | Ambeed.com [ambeed.com]

- 4. files.pdbjlvh2.pdbj.org [files.pdbjlvh2.pdbj.org]

- 5. files.pdbjlvh2.pdbj.org [files.pdbjlvh2.pdbj.org]

- 6. orgchemboulder.com [orgchemboulder.com]

tert-butyl 4-aminopiperidine-1-carboxylate properties

An In-depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-aminopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Its versatile structure makes it an invaluable intermediate in the synthesis of a wide range of biologically active compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications in drug discovery.

Chemical and Physical Properties

Tert-butyl 4-aminopiperidine-1-carboxylate, also known as 1-Boc-4-aminopiperidine, is a piperidine derivative featuring a primary amine and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1][2] This structure allows for selective reactions at the 4-amino position while the piperidine nitrogen remains protected. The Boc group can be readily removed under acidic conditions.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 87120-72-7 | [1][2][4][5][6][7] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][4][7][8] |

| Molecular Weight | 200.28 g/mol | [2][4][7][8] |

| Appearance | White to light yellow crystalline powder or solid | [2][5][9] |

| Melting Point | 44-50 °C | [2][5][9][10] |

| Boiling Point | 80 °C at 0.037 mmHg | [5][9] |

| Density | 1.0 ± 0.1 g/cm³ | [5][9] |

| Solubility | Insoluble in water | [5][9] |

| pKa | 10.10 ± 0.20 (Predicted) | [5] |

| XLogP3 | 0.7 | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of tert-butyl 4-aminopiperidine-1-carboxylate.

Table 2: Spectroscopic Information

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | δ 3.90-4.10 (m, 2H), 2.66-2.79 (m, 3H), 1.69-1.73 (m, 2H), 1.38 (s, 9H), 1.10-1.21 (m, 2H) | [11] |

| IR, Mass Spec | Data available from suppliers upon request. | [12][13] |

Synthesis and Reactivity

The synthesis of tert-butyl 4-aminopiperidine-1-carboxylate can be achieved through various synthetic routes. Two common methods are highlighted below.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of complex molecules using tert-butyl 4-aminopiperidine-1-carboxylate as a key intermediate.

Caption: General synthesis workflow using the target compound.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This procedure involves the reductive amination of 1-Boc-4-piperidone.

-

Materials: 1-Boc-4-piperidone, amine source (e.g., ammonium acetate or an amine), sodium triacetoxyborohydride, dry tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1-Boc-4-piperidone (1.0 mmol) and the amine (1.5 mmol) in 20 mL of dry THF.

-

Add sodium triacetoxyborohydride (2.0 mmol) to the suspension.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction by adding 20 mL of a saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.

-

Purify the residue by flash column chromatography.[3]

-

Protocol 2: Synthesis via Hofmann Rearrangement

This method starts from 4-piperidinecarboxamide.

-

Step 1: Boc Protection of 4-Piperidinecarboxamide

-

In a 1L three-necked flask, combine 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.

-

Stir the mixture at 20-25 °C while adding 78-80g of di-tert-butyl dicarbonate dropwise.

-

Continue stirring at room temperature for 8-10 hours.

-

Adjust the pH to 6-7 with 20% hydrochloric acid.

-

Extract with dichloromethane, dry the organic phase, and concentrate to a thick consistency.

-

Add 100-150g of acetone and allow to crystallize at 0-2 °C for 10-12 hours.

-

Filter to obtain 1-Boc-4-piperidyl urea as a white crystalline powder.[14]

-

-

Step 2: Hofmann Rearrangement to 1-Boc-4-aminopiperidine

-

In a 1L three-necked flask, add 200ml of 10% sodium hydroxide solution.

-

Below 25 °C, add 80g of bromine dropwise.

-

Add 50g of the 1-Boc-4-piperidyl urea prepared in the previous step.

-

Reflux the mixture for 5 hours and then cool to room temperature.

-

Slowly adjust the pH to 5 with 15% dilute hydrochloric acid at 0-5 °C.

-

Extract with chloroform, dry, and concentrate.

-

Add 100ml of petroleum ether and crystallize at -2 °C.

-

Filter to obtain the final product as a white crystal.[14]

-

Applications in Drug Discovery

Tert-butyl 4-aminopiperidine-1-carboxylate is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1][5][15] Its bifunctional nature allows for the introduction of the piperidine scaffold into larger, more complex molecules.

-

CCR5 Receptor Inhibitors: It is a potent inhibitor of the CCR5 receptor, which is involved in HIV entry into cells.[1][5] This makes it a valuable starting material for the development of anti-HIV therapeutics.

-

Antitumor Agents: The compound is used in the synthesis of bromodomain inhibitors and HepG2 cell cycle inhibitors for anti-tumor therapy.[5]

-

Fentanyl and its Analogs: It serves as a precursor in the synthesis of fentanyl and related potent opioid analgesics.[16][17] Due to this application, its sale and possession are regulated in many jurisdictions.[16]

-

Novel Antifungal Agents: It is used in the synthesis of 4-aminopiperidines that target ergosterol biosynthesis, showing potential as novel antifungal agents.[3]

The following diagram illustrates the role of tert-butyl 4-aminopiperidine-1-carboxylate as a versatile building block in drug discovery.

Caption: Applications in drug discovery.

Safety and Handling

Tert-butyl 4-aminopiperidine-1-carboxylate is classified as an irritant and is harmful if swallowed.[9][10] It can cause skin irritation and serious eye damage.[18][19]

-

Handling: Use only under a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[18][20] Avoid breathing dust and prevent contact with skin and eyes.[20][21] Wash hands thoroughly after handling.[18][20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[20]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[20]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes.[20]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[20][22]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[20]

-

This technical guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. CAS 87120-72-7: tert-Butyl 4-aminopiperidine-1-carboxylate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Amino-1-Boc-piperidine 97 87120-72-7 [sigmaaldrich.com]

- 8. 007chemicals.com [007chemicals.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 12. 87120-72-7|tert-Butyl 4-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 13. 87120-72-7 | tert-Butyl 4-aminopiperidine-1-carboxylate | Pimavanserin Related | Ambeed.com [ambeed.com]

- 14. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 17. New and emerging drug threats in Canada: Fentanyl precursors - Canada.ca [canada.ca]

- 18. tcichemicals.com [tcichemicals.com]

- 19. zycz.cato-chem.com [zycz.cato-chem.com]

- 20. fishersci.com [fishersci.com]

- 21. capotchem.com [capotchem.com]

- 22. watson-int.com [watson-int.com]

N-Boc-4-aminopiperidine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-aminopiperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring with a protected amine at the 4-position, makes it an invaluable scaffold for the synthesis of a diverse range of complex molecules, particularly in the development of therapeutic agents. This technical guide provides an in-depth overview of the chemical characteristics, experimental protocols, and relevant biological pathways associated with N-Boc-4-aminopiperidine.

Core Chemical Characteristics

N-Boc-4-aminopiperidine, also known as tert-butyl (piperidin-4-yl)carbamate, is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino group allows for selective reactions at the secondary amine of the piperidine ring, making it a strategic intermediate in multi-step syntheses.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Boc-4-aminopiperidine.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Melting Point | 162-166 °C | [1] |

| Boiling Point | 80 °C at 0.05 mmHg | [1] |

| Density | 1.02 g/cm³ | [1] |

| Solubility | Soluble in methanol and chloroform. | [1] |

| pKa | 12.39 ± 0.20 (Predicted) | [1] |

| Appearance | Off-white crystalline powder | [1] |

Spectral Data

The structural integrity of N-Boc-4-aminopiperidine can be confirmed through various spectroscopic techniques. The following tables detail the characteristic spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.60 | br | 1H, NH |

| 3.42 | m | 2H |

| 2.74 | m | 2H |

| 1.84-2.36 | m | 4H |

| 1.36 | s | 9H, Boc group |

(Solvent: CD₃OD, 200 MHz)[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key chemical shifts are associated with the Boc protecting group and the piperidine ring carbons.[3][4]

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch |

| ~2950 | C-H stretch (aliphatic) |

| ~1680-1710 | C=O stretch (Boc carbamate) |

| ~1520 | N-H bend |

| ~1170 | C-O stretch |

(Technique: KBr pellet or ATR)[5]

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of N-Boc-4-aminopiperidine. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 201.[2] Common fragmentation patterns involve the loss of the Boc group or fragments from the piperidine ring.[6][7][8][9]

Key Applications in Drug Development

N-Boc-4-aminopiperidine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its application is particularly prominent in the development of antagonists for G protein-coupled receptors (GPCRs), such as the C-C chemokine receptor type 5 (CCR5) and the cannabinoid receptor 1 (CB1).[1][10][11]

CCR5 Receptor Antagonists

CCR5 is a co-receptor for HIV entry into host cells, making it a prime target for antiretroviral therapies. N-Boc-4-aminopiperidine is a key building block in the synthesis of several CCR5 antagonists, including Vicriviroc and other piperidine-4-carboxamide derivatives.[10][11][12]

Cannabinoid Receptor 1 (CB1) Antagonists

CB1 receptors are involved in various physiological processes, and their antagonists have been explored for the treatment of obesity and related metabolic disorders. N-Boc-4-aminopiperidine serves as a scaffold for the synthesis of peripherally selective CB1 receptor antagonists, which are designed to minimize central nervous system side effects.[1][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-Boc-4-aminopiperidine and its subsequent use in the synthesis of a CCR5 antagonist.

Synthesis of N-Boc-4-aminopiperidine

A common method for the synthesis of N-Boc-4-aminopiperidine involves the reductive amination of N-Boc-4-piperidone. A detailed, multi-step synthesis starting from 1-benzyl-4-piperidone has also been described.[2]

General Procedure for Reductive Amination:

This procedure is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone in a suitable solvent such as methanol or dichloromethane.

-

Amine Source: Add an ammonium salt, such as ammonium acetate or ammonium formate, to the solution.

-

Reducing Agent: Cool the reaction mixture in an ice bath and slowly add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid solution. Basify the mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-4-aminopiperidine.

Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist (Illustrative Example)

The following is a generalized procedure for the amide coupling of N-Boc-4-aminopiperidine with a carboxylic acid, a key step in the synthesis of many CCR5 antagonists.

-

Acid Activation: In a reaction vessel, dissolve the desired carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole).

-

Amine Addition: To the activated carboxylic acid solution, add a solution of N-Boc-4-aminopiperidine in the same solvent, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer, concentrate it, and purify the resulting N-Boc protected intermediate by column chromatography.

-

Boc Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or hydrochloric acid in dioxane), to yield the final CCR5 antagonist.

Signaling Pathways and Logical Relationships

The therapeutic efficacy of drugs derived from N-Boc-4-aminopiperidine often stems from their ability to modulate specific cellular signaling pathways.

CCR5 Signaling Pathway

CCR5 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. These pathways are crucial for immune cell trafficking and inflammatory responses. HIV utilizes CCR5 as a co-receptor to enter immune cells. CCR5 antagonists, synthesized using N-Boc-4-aminopiperidine, block this interaction, thereby preventing viral entry.

Caption: CCR5 signaling pathway and the inhibitory action of antagonists.

CB1 Receptor Signaling Pathway

The CB1 receptor, another GPCR, is primarily activated by endocannabinoids. Its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway. CB1 antagonists developed from N-Boc-4-aminopiperidine block these effects.

Caption: CB1 receptor signaling pathway and the inhibitory action of antagonists.

Experimental Workflow: Synthesis of a Piperidine-Based Antagonist

The general workflow for the synthesis of a piperidine-based antagonist using N-Boc-4-aminopiperidine is a multi-step process that involves protection, coupling, and deprotection steps.

Caption: General experimental workflow for antagonist synthesis.

Safety and Handling

N-Boc-4-aminopiperidine is an irritant to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This comprehensive guide provides a solid foundation for researchers working with N-Boc-4-aminopiperidine, from its fundamental chemical properties to its application in the synthesis of targeted therapeutics. By understanding its characteristics and the relevant biological pathways, scientists can better leverage this important building block in their drug discovery and development endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 4-Amino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Amino-1-Boc-piperidine, a critical building block in medicinal chemistry and drug development. This versatile intermediate is integral to the synthesis of a wide array of pharmaceutical compounds, including kinase inhibitors, GPCR ligands, and other complex molecular architectures. This document offers detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthesis strategy for your research and development needs.

Core Synthesis Pathways

Several robust methods for the synthesis of 4-Amino-1-Boc-piperidine have been developed, each with distinct advantages and considerations. The most prominent and industrially relevant routes include:

-

Reductive Amination of 1-Boc-4-piperidone: A widely employed and versatile one-pot reaction.

-

Reduction of 1-Boc-4-piperidone Oxime: A two-step process involving the formation and subsequent reduction of an oxime intermediate.

-

Hofmann Rearrangement of 1-Boc-piperidine-4-carboxamide Analogue: A classical rearrangement reaction providing a route from a carboxamide derivative.

-

Multi-step Synthesis from N-Benzyl-4-piperidone: A longer but effective route involving protection and deprotection steps.

This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data to inform your synthetic strategy.

Pathway 1: Reductive Amination of 1-Boc-4-piperidone

This is often the most direct and efficient method for the synthesis of 4-Amino-1-Boc-piperidine and its derivatives. The reaction involves the condensation of 1-Boc-4-piperidone with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate.

Experimental Protocol:

A common procedure for the reductive amination of N-Boc-4-piperidinone with aniline is as follows:

-

Dissolve N-Boc-4-piperidinone (10.04 mmol), aniline (11.04 mmol), and acetic acid (10.04 mmol) in dichloromethane (13 mL).

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (15.06 mmol) portion-wise, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by diluting with 15 mL of aqueous 2M NaOH and stir for 1 hour.

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[1]

The synthesis of the parent 4-amino-1-Boc-piperidine can be achieved using a suitable ammonia source.

Quantitative Data Summary:

| Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| 1-Boc-4-piperidone | Aniline, Sodium triacetoxyborohydride, Acetic Acid | Dichloromethane | 16 h | ~90% (for 4-anilino derivative) | Not specified | [1][2] |

| 1-Boc-4-piperidone | n-Dodecylamine, Sodium triacetoxyborohydride | Not specified | Not specified | 90% (for 4-dodecylamino derivative) | Not specified | [2] |

Reductive Amination Workflow:

Caption: Reductive amination pathway for the synthesis of 4-amino-1-Boc-piperidine derivatives.

Pathway 2: Reduction of 1-Boc-4-piperidone Oxime

This two-step pathway involves the initial conversion of the ketone in 1-Boc-4-piperidone to an oxime, which is then reduced to the primary amine.

Experimental Protocols:

Step 1: Synthesis of 1-Boc-4-piperidone Oxime

-

Dissolve 1-t-Butoxycarbonyl piperidine-4-one (0.20 mol) in a mixture of THF (150 mL) and H2O (300 mL).

-

Add hydroxylamine hydrochloride (0.80 mol).

-

Add sodium carbonate (0.53 mol) in small portions.

-

Stir the mixture at 23°C for 14 hours.

-

Evaporate most of the THF in vacuo.

-

Adjust the pH to >10 with 50% aqueous NaOH.

-

Extract the product with EtOAc (5 x 50 mL).

-

Concentrate the combined organic layers to a white foam.

-

Triturate with hexane, filter, and dry the solid in vacuo to afford the oxime.[3]

Step 2: Reduction of the Oxime

A general method for the reduction of the oxime to the amine involves catalytic hydrogenation.

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| 1. Oximation | 1-Boc-4-piperidone | H2NOH·HCl, Na2CO3 | THF/H2O | 14 h | ~94% | Not specified | [3] |

| 2. Reduction | 1-Boc-4-piperidone Oxime | H2, Pd/C or other reducing agents | Ethanol/Methanol | Varies | High | High | [4][5] |

Oxime Reduction Workflow:

Caption: Two-step synthesis of 4-amino-1-Boc-piperidine via an oxime intermediate.

Pathway 3: Hofmann Rearrangement

This synthetic route utilizes a Hofmann rearrangement of a urea derivative of the piperidine core.

Experimental Protocols:

Step 1: Synthesis of 1-Boc-4-piperidyl urea

-

In a 1L glass three-necked flask, add 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.

-

With stirring, at 20-25°C, add 78-80g of di-tert-butyl dicarbonate dropwise.

-

Continue stirring at room temperature for 8-10 hours.

-

Adjust the pH to 6-7 with 20% hydrochloric acid.

-

Extract with dichloromethane, dry the organic phase, and concentrate.

-

Add 100-150g of acetone and allow to crystallize at 0-2°C for 10-12 hours.

-

Filter to obtain the white crystalline product.[6]

Step 2: Synthesis of 1-Boc-4-aminopiperidine

-

In a 1L three-necked flask, add 198-200mL of 40%-60% sodium hydroxide lye.

-

Below 25°C, add 60-80g of bromine dropwise.

-

Add 50g of the 1-Boc-4-piperidyl urea from the previous step.

-

Reflux for 3-5 hours.

-

Cool to room temperature and adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5°C.

-

Extract with chloroform, dry, and concentrate.

-

Add 50-100mL of petroleum ether and crystallize at -2°C to obtain the final product.[6]

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| 1. Urea Boc-protection | 4-Piperidyl urea | (Boc)2O, Et3N | H2O | 8-10 h | High | Not specified | [6] |

| 2. Hofmann Rearrangement | 1-Boc-4-piperidyl urea | Br2, NaOH | H2O | 3-5 h | ~90% (based on 45g from 50g) | >98% | [6] |

Hofmann Rearrangement Workflow:

Caption: Synthesis of 4-amino-1-Boc-piperidine via Hofmann rearrangement.

Pathway 4: Multi-step Synthesis from N-Benzyl-4-piperidone

This pathway involves the initial formation of a protected amine on the N-benzyl piperidone core, followed by catalytic hydrogenation to simultaneously reduce the intermediate and remove the N-benzyl protecting group.

Experimental Protocols:

Step 1: Formation of tert-butyl (1-benzylpiperidin-4-ylidene)carbamate

-

Add N-benzyl-4-piperidone (1.00 mol), an acid catalyst (e.g., ammonium chloride or p-toluenesulfonic acid), and an orthoformate (e.g., trimethyl orthoformate) to an alcohol solvent (e.g., methanol).

-

Reflux for 2 hours, then evaporate the alcohol.

-

Add tert-butyl carbamate (1.20 mol) and toluene.

-

Heat to 80-110°C and remove the generated alcohol.

-

After 3 hours, cool the reaction, concentrate the solvent, and add ethanol to precipitate the product.[5]

Step 2: Catalytic Hydrogenation

-

Add the product from the previous step (0.816 mol) and methanol (2.3 L) to a 5L autoclave.

-

Add 5% Pd/C catalyst (11.8 g).

-

Pressurize the system with hydrogen to 0.8-1.0 MPa.

-

Heat to 80°C and maintain for 8 hours.

-

After completion, cool, filter the catalyst, and concentrate the filtrate.

-

Add n-heptane to precipitate the final product, 4-Amino-1-Boc-piperidine.[5]

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| 1. Imine Formation | N-Benzyl-4-piperidone | Orthoformate, tert-butyl carbamate | Toluene | 3 h | 81-84% | Not specified | [5] |

| 2. Hydrogenation | tert-butyl (1-benzylpiperidin-4-ylidene)carbamate | H2, 5% Pd/C | Methanol | 8 h | 88.7% | 99.0% | [5] |

N-Benzyl Piperidone Route Workflow:

Caption: Multi-step synthesis from N-benzyl-4-piperidone.

Conclusion

The choice of synthetic pathway for 4-Amino-1-Boc-piperidine depends on several factors, including the availability of starting materials, scalability, cost, and the desired purity of the final product.

-

Reductive amination offers a direct and high-yielding route, particularly for generating N-substituted derivatives.

-

The oxime reduction pathway is a reliable two-step process that provides good yields.

-

The Hofmann rearrangement provides an alternative from a carboxamide precursor, which can be advantageous depending on starting material availability.

-

The multi-step synthesis from N-benzyl-4-piperidone is a robust method suitable for large-scale production, yielding a high-purity product.

This guide provides the foundational information and detailed protocols to assist researchers in making an informed decision for the synthesis of this valuable chemical intermediate.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis routes of 4-Amino-1-Boc-piperidine [benchchem.com]

- 4. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Amino-1-Boc-piperidine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-1-Boc-piperidine (tert-butyl 4-aminopiperidine-1-carboxylate), a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The experimental protocols used for these analyses are also detailed to ensure reproducibility.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 4-Amino-1-Boc-piperidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Table 1: ¹H NMR Chemical Shift Data for 4-Amino-1-Boc-piperidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.90-4.10 | m | 2H | -CH₂- (axial, piperidine ring, adjacent to N-Boc) |

| 2.66-2.79 | m | 3H | -CH-NH₂ and -CH₂- (equatorial, piperidine ring, adjacent to N-Boc) |

| 1.69-1.73 | m | 2H | -CH₂- (piperidine ring) |

| 1.38 | s | 9H | -C(CH₃)₃ (Boc group) |

| 1.10-1.21 | m | 2H | -CH₂- (piperidine ring) |

Solvent: CDCl₃[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for 4-Amino-1-Boc-piperidine was not publicly available, the following data is for a closely related compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, and provides an expected range for the chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shift Data

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | C=O (Boc group) |

| 79.0 | -C(CH₃)₃ (Boc group) |

| 55.2 | -CH- (piperidine ring) |

| 46.1 | -CH₂- (piperidine ring, adjacent to N-Boc) |

| 30.7 | -CH₂- (piperidine ring) |

| 28.7 | -C(CH₃)₃ (Boc group) |

Note: This data is for a related compound and should be used for estimation purposes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Absorption Peaks for 4-Amino-1-Boc-piperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H stretch (primary amine) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1689 | Strong | C=O stretch (urethane carbonyl, Boc group) |

| ~1454 | Medium | C-H bend (alkane) |

| ~1364 | Medium | C-H bend (gem-dimethyl of Boc group) |

| ~1251 | Strong | C-N stretch (urethane) |

| ~1166 | Strong | C-O stretch (urethane) |

Note: The exact peak positions may vary slightly. The assignments are based on typical infrared absorption frequencies for similar functional groups.

Mass Spectrometry (MS)

The molecular weight of 4-Amino-1-Boc-piperidine is 200.28 g/mol .[2][3] In mass spectrometry, the molecule is expected to fragment in a predictable manner.

Table 4: Expected Mass Spectrometry Fragments for 4-Amino-1-Boc-piperidine

| m/z | Proposed Fragment |

| 201 | [M+H]⁺ (protonated molecule) |

| 145 | [M - C₄H₉O]⁺ or [M - 56]⁺ (loss of tert-butyl group) |

| 101 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

| 84 | [Piperidine ring fragment]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of 4-Amino-1-Boc-piperidine, adapted from established methods for similar compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 4-Amino-1-Boc-piperidine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1.0 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2.0 seconds

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid 4-Amino-1-Boc-piperidine is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters:

-

Instrument: Bruker Tensor 27 FT-IR spectrometer (or equivalent) with an ATR accessory.[2]

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 4-Amino-1-Boc-piperidine is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40 - 500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of 4-Amino-1-Boc-piperidine.

Caption: General workflow for spectroscopic analysis.

Caption: Chemical structure of 4-Amino-1-Boc-piperidine.

References

- 1. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | C10H21ClN2O2 | CID 2756033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. policija.si [policija.si]

An In-depth Technical Guide to 4-Amino-1-Boc-piperidine (CAS: 87120-72-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1-Boc-piperidine, a key building block in modern medicinal chemistry. This document consolidates essential information on its chemical and physical properties, detailed synthesis protocols, significant applications in drug discovery, and safety and handling guidelines.

Chemical and Physical Properties

4-Amino-1-Boc-piperidine, systematically named tert-butyl 4-aminopiperidine-1-carboxylate, is a versatile bifunctional molecule widely employed in the synthesis of complex pharmaceutical compounds.[1][2] Its structure features a piperidine ring with a primary amine at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This configuration allows for selective chemical modifications at either the primary amine or, after deprotection, the secondary amine of the piperidine ring.[3]

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 87120-72-7 | [1] |

| IUPAC Name | tert-butyl 4-aminopiperidine-1-carboxylate | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | White to light yellow solid/crystalline powder | [4][5] |

| Physical Property | Value | Source |

| Melting Point | 50 °C | [5] |

| Boiling Point | 148 °C at 0.5 mmHg | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Solubility | Insoluble in water. Soluble in methanol. | [7][8][9] |

| Flash Point | 107 °C | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Amino-1-Boc-piperidine. Key spectral information is summarized below.

| Spectroscopy | Data Availability |

| ¹H NMR | Spectra available.[10] |

| ¹³C NMR | Spectra available.[1] |

| Mass Spectrometry (GC-MS) | Data available.[1] |

| Infrared (IR) Spectroscopy | Spectra available.[1] |

| Raman Spectroscopy | Data available.[1] |

Synthesis and Experimental Protocols

Several synthetic routes to 4-Amino-1-Boc-piperidine have been reported, offering flexibility in starting materials and reaction conditions. Below are detailed protocols for some common methods.

Synthesis via Catalytic Hydrogenation

One common method involves the catalytic hydrogenation of a suitable precursor. A representative procedure is the reduction of tert-butyl 4-benzylaminopiperidine-1-carboxylate.[11]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 4-benzylaminopiperidine-1-carboxylate (25 g, 86.09 mmol) in ethanol (500 mL).[11]

-

Catalyst Addition: Add 10% palladium on charcoal (8.62 g) to the solution.[11]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere at 7 atm until the starting material is completely consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[11]

-

Work-up: Remove the palladium on charcoal by filtration.[11]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-Amino-1-Boc-piperidine, as a white crystalline solid.[11] The reported yield for this method is high, around 98%.[11]

Caption: Synthesis of 4-Amino-1-Boc-piperidine via Catalytic Hydrogenation.

Synthesis from 4-Piperidinecarboxamide

Another synthetic approach starts from 4-piperidinecarboxamide and proceeds through a Hofmann rearrangement.[12]

Experimental Protocol:

Step 1: Synthesis of 1-Boc-4-piperidinecarboxamide

-

Reaction Setup: In a 1L three-necked flask, combine 4-piperidinecarboxamide (48-50g), distilled water (98-100mL), and triethylamine (48-50g).[12]

-

Reagent Addition: While stirring at 20-25 °C, slowly add di-tert-butyl dicarbonate (78-80g).[12]

-

Reaction: Continue stirring at room temperature for 8-10 hours.[12]

-

Work-up: Adjust the pH to 6-7 with 20% hydrochloric acid. Extract the aqueous phase with dichloromethane.[12]

-

Isolation: Dry the combined organic phases and concentrate to a thick residue. Add 100-150g of acetone and allow to crystallize at 0-2 °C for 10-12 hours. Filter to obtain 1-Boc-4-piperidinecarboxamide as a white crystalline powder.[12]

Step 2: Synthesis of 4-Amino-1-Boc-piperidine

-

Reaction Setup: In a 1L three-necked flask, add 40%-60% sodium hydroxide solution (198-200ml). Below 25 °C, add bromine (60-80g).[12]

-

Reagent Addition: Add the 1-Boc-4-piperidinecarboxamide (50g) prepared in the previous step.[12]

-

Reaction: Heat the mixture to reflux for 3-5 hours.[12]

-

Work-up: Cool the reaction to room temperature and slowly adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5 °C. Extract with chloroform.[12]

-

Isolation: Dry the organic phase and concentrate to a thick residue. Add 50-100ml of petroleum ether and crystallize at -2 °C. Filter to obtain 4-Amino-1-Boc-piperidine as a white crystal.[12]

Caption: Synthesis from 4-Piperidinecarboxamide via Hofmann Rearrangement.

Applications in Drug Discovery

4-Amino-1-Boc-piperidine is a valuable building block in the synthesis of a wide range of biologically active molecules due to its versatile reactive sites.

-

Antiviral Agents: It is a key intermediate in the synthesis of piperidine-substituted triazine and piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which have shown potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] The 4-aminopiperidine moiety is also found in CCR5 antagonists, which are a class of HIV-1 entry inhibitors.[13]

-

Antitumor Agents: This compound is used in the preparation of bromodomain inhibitors and HepG2 cell cycle inhibitors, which are being investigated for their potential in anti-tumor therapy.[7]

-

SIRT2 Inhibitors: It serves as a starting material for the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as inhibitors of the human silent information regulator type 2 (SIRT2).[2]

-

Muscarinic M3 Receptor Antagonists: 4-Boc-aminopiperidine is an important intermediate for synthesizing 1,4-disubstituted piperidine derivatives that act as muscarinic M3 receptor antagonists. These compounds are being explored for the treatment of respiratory and digestive system diseases.[14]

-

Peptide Synthesis: The Boc-protected amine and the piperidine scaffold make it a useful component in the synthesis of peptidomimetics and other complex molecular architectures for drug development.[15][16]

Safety and Handling

4-Amino-1-Boc-piperidine is classified as a hazardous substance and requires careful handling to ensure safety in a laboratory setting.

GHS Hazard Classification: [1][2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 1B or 2): Causes severe skin burns and eye damage or causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or serious eye irritation.[1][17]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][2]

Precautionary Measures: [4][17][18]

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust and prevent contact with skin and eyes. Do not ingest.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.

-

First Aid:

-

If Swallowed: Seek immediate medical assistance. Do not induce vomiting.

-

In case of skin contact: Immediately wash off with plenty of water.

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][18]

References

- 1. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-アミノ-1-Boc-ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 4. 4-Amino-1-Boc-piperidine 97% | CAS: 87120-72-7 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. zycz.cato-chem.com [zycz.cato-chem.com]

- 7. 4-Amino-1-Boc-piperidine | 87120-72-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]

- 10. 4-Amino-1-Boc-piperidine(87120-72-7) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 12. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 13. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.co.uk [fishersci.co.uk]

The Strategic Application of 4-Amino-1-Boc-piperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-(tert-butoxycarbonyl)piperidine, commonly referred to as 4-Amino-1-Boc-piperidine, has emerged as a cornerstone building block in contemporary medicinal chemistry. Its unique structural attributes, featuring a conformationally restricted piperidine scaffold, a protected secondary amine, and a reactive primary amine, render it an exceptionally versatile synthon for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the role of 4-Amino-1-Boc-piperidine in drug discovery and development. It details its synthesis, key chemical transformations, and its pivotal role in the generation of high-value therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document aims to serve as a comprehensive resource, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows to empower researchers in their drug design and development endeavors.

Introduction: The Versatility of the 4-Amino-1-Boc-piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The incorporation of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions, while the primary amino group at the 4-position serves as a versatile handle for the introduction of diverse functionalities through well-established chemical transformations.[3] This combination of features makes 4-Amino-1-Boc-piperidine an ideal starting material for the synthesis of a wide array of compounds targeting various disease areas, including oncology, infectious diseases, and inflammatory conditions.[4][5]

Synthesis of 4-Amino-1-Boc-piperidine

The efficient and scalable synthesis of 4-Amino-1-Boc-piperidine is crucial for its widespread application in drug discovery. Several synthetic routes have been reported, with the most common strategies involving the reductive amination of 1-Boc-4-piperidone or the debenzylation of a protected precursor.

Experimental Protocol: Synthesis via Reductive Amination of 1-Boc-4-piperidone

This protocol describes a common method for the synthesis of 4-Amino-1-Boc-piperidine starting from the commercially available 1-Boc-4-piperidone.

Materials:

-

1-Boc-4-piperidone

-

Hydroxylamine hydrochloride (H₂NOH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Palladium on activated carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Oxime Formation:

-

In a suitable reaction vessel, dissolve 1-Boc-4-piperidone (0.20 mol) in a mixture of THF (150 mL) and water (300 mL).

-

Add hydroxylamine hydrochloride (0.80 mol) to the solution.

-

Slowly add sodium carbonate (0.53 mol) in small portions.

-

Stir the mixture at room temperature (23°C) for 14 hours.

-

Remove the majority of the THF under reduced pressure.

-

Adjust the pH of the aqueous solution to >10 with 50% aqueous NaOH.

-

Extract the product with ethyl acetate (5 x 50 mL).

-

Combine the organic layers and concentrate in vacuo to yield a white foam.

-

Triturate the foam with hexane, filter the resulting solid, and dry in vacuo to afford the oxime intermediate.[6]

-

-

Reduction to the Amine:

-

Dissolve the oxime intermediate (e.g., 25 g, 86.09 mmol, of a related benzylamino precursor as an example) in ethanol (500 mL).[7]

-

Carefully add 10% palladium on activated carbon (e.g., 8.62 g).[7]

-

Subject the mixture to a hydrogen atmosphere (e.g., 7 atm) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[7]

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-Amino-1-Boc-piperidine as a white crystalline solid.[7] A yield of up to 98% has been reported for similar reductions.[7]

-

Key Reactions in Medicinal Chemistry

The utility of 4-Amino-1-Boc-piperidine as a building block stems from the reactivity of its primary amino group, which readily participates in a variety of bond-forming reactions. The most common transformations include N-acylation and reductive amination.

N-Acylation

N-acylation is a fundamental reaction for introducing amide functionalities, which are prevalent in drug molecules due to their ability to form key hydrogen bond interactions with biological targets.

This protocol outlines a general procedure for the acylation of 4-Amino-1-Boc-piperidine using an acyl chloride in the presence of a tertiary amine base.

Materials:

-

4-Amino-1-Boc-piperidine

-

Acyl chloride (e.g., Benzoyl chloride)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Amino-1-Boc-piperidine (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.[8]

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing substituted amine functionalities. This reaction involves the formation of an imine or enamine intermediate from the reaction of the primary amine of 4-Amino-1-Boc-piperidine with an aldehyde or ketone, followed by in-situ reduction.

This protocol provides a general procedure for the reductive amination of an aldehyde with 4-Amino-1-Boc-piperidine using sodium triacetoxyborohydride (STAB) as the reducing agent.[9]

Materials:

-

4-Amino-1-Boc-piperidine

-

Aldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Aqueous 2M Sodium Hydroxide (NaOH)

Procedure:

-

Dissolve the aldehyde (1.0 eq), 4-Amino-1-Boc-piperidine (1.1 eq), and acetic acid (1.0 eq) in DCM or DCE.

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the mixture to stir and warm to room temperature for 16 hours.

-

Dilute the reaction mixture with aqueous 2M NaOH and stir for 1 hour.

-

Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.[9]

Applications in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] 4-Amino-1-Boc-piperidine has been extensively used in the synthesis of potent and selective kinase inhibitors.

Akt (Protein Kinase B) Inhibitors

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its hyperactivation is frequently observed in various cancers.[12][13][14] Consequently, Akt has emerged as a significant target for cancer therapy.

The 4-aminopiperidine moiety is a key structural feature in several potent Akt inhibitors, where it often forms critical hydrogen bonding interactions with the kinase active site.[15][16] A notable example is the clinical candidate AZD5363 (Capivasertib).[2]

The synthesis of AZD5363 and its analogs often involves the use of a 4-amino-1-Boc-piperidine-4-carboxamide derivative, highlighting the versatility of the core scaffold.[15][17] The general synthetic strategy involves the coupling of the piperidine moiety with a pyrrolopyrimidine core, followed by further functionalization.

References

- 1. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis routes of 4-Amino-1-Boc-piperidine [benchchem.com]

- 7. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PARP1 proximity proteomics reveals interaction partners at stressed replication forks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Versatile Scaffolding of 4-Amino-1-Boc-piperidine: An In-depth Technical Guide for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents. Among its many derivatives, 4-Amino-1-Boc-piperidine has emerged as a cornerstone building block for drug discovery and development. Its unique structural features—a primary amine for diverse functionalization and a Boc-protected secondary amine for controlled reactivity—offer chemists a versatile handle to construct complex molecular entities with tailored pharmacological profiles. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 4-Amino-1-Boc-piperidine, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 4-Amino-1-Boc-piperidine is paramount for its effective use in synthesis and process development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 4-Amino-1-Boc-piperidine

| Property | Value | Reference |

| CAS Number | 87120-72-7 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 200.28 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline powder, crystals, and/or chunks | [1][4] |

| Melting Point | 50°C | [1][4] |

| Boiling Point | 80°C at 0.037 mmHg; 277.3°C at 760 mmHg | [1][4] |

| Density | 1.041 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Water Solubility | Insoluble | [1][5] |

| pKa | 10.10 ± 0.20 (Predicted) | [1] |

Table 2: Spectroscopic Data References for 4-Amino-1-Boc-piperidine

| Spectroscopic Technique | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| IR | Available |

| Mass Spectrometry | Available |

Synthesis and Experimental Protocols

The synthesis of 4-Amino-1-Boc-piperidine can be achieved through several synthetic routes. A common and efficient method involves the reductive amination of 1-Boc-4-piperidone. Another approach utilizes a Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide.

Experimental Protocol 1: Synthesis via Reductive Amination of 1-Boc-4-piperidone

This protocol is a widely used method for the preparation of 4-Amino-1-Boc-piperidine.

Step 1: Oximation of 1-Boc-4-piperidone

-

Materials: 1-Boc-4-piperidone, hydroxylamine hydrochloride, sodium carbonate, tetrahydrofuran (THF), water, ethyl acetate (EtOAc), hexane.

-

Procedure:

-

Dissolve 1-Boc-4-piperidone (0.20 mol) in a mixture of THF (150 mL) and water (300 mL).

-

Add hydroxylamine hydrochloride (0.80 mol) to the solution.

-

Slowly add sodium carbonate (0.53 mol) in small portions.

-

Stir the mixture at room temperature for 14 hours.

-

Remove the majority of the THF under reduced pressure.

-

Adjust the pH of the aqueous residue to >10 with 50% aqueous NaOH.

-

Extract the product with EtOAc (5 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield a white foam.

-

Triturate the foam with hexane, filter the resulting solid, and dry in vacuo to afford 1-Boc-4-oximinopiperidine.

-

Step 2: Reduction of 1-Boc-4-oximinopiperidine

-

Materials: 1-Boc-4-oximinopiperidine, ethanol, 10% Palladium on charcoal (Pd/C), hydrogen gas.

-

Procedure:

-

Dissolve 1-Boc-4-oximinopiperidine (86.09 mmol) in ethanol (500 mL).

-

Add 10% Pd/C (8.62 g) to the solution.

-

Subject the mixture to a hydrogen atmosphere (7 atm) until the starting material is completely consumed (monitored by TLC or GC-MS).

-

Filter the mixture to remove the palladium on charcoal.

-

Concentrate the filtrate under reduced pressure to yield 4-Amino-1-Boc-piperidine as a white crystalline solid (98% yield).[6]

-

Experimental Protocol 2: Synthesis via Hofmann Rearrangement

This alternative synthesis begins with 4-piperidinecarboxamide.

Step 1: Boc Protection of 4-piperidinecarboxamide

-

Materials: 4-piperidinecarboxamide, distilled water, triethylamine, di-tert-butyl dicarbonate, 20% hydrochloric acid, dichloromethane, acetone.

-

Procedure:

-

In a 1L three-necked flask, combine 4-piperidinecarboxamide (48-50g), distilled water (98-100mL), and triethylamine (48-50g).[7]

-

With stirring at 20-25°C, add di-tert-butyl dicarbonate (78-80g) dropwise.[7]

-

Continue stirring at room temperature for 8-10 hours.[7]

-

Adjust the pH to 6-7 with 20% hydrochloric acid.[7]

-

Extract the product with dichloromethane.[7]

-

Dry the combined organic layers and concentrate to a thick residue.[7]

-

Add acetone (100-150g) and allow to crystallize at 0-2°C for 10-12 hours.[7]

-

Filter to obtain 1-Boc-4-piperidinecarboxamide as a white crystalline powder.[7]

-

Step 2: Hofmann Rearrangement

-

Materials: 1-Boc-4-piperidinecarboxamide, 10% sodium hydroxide solution, bromine, 15% dilute hydrochloric acid, chloroform, petroleum ether.

-

Procedure:

-

In a 1L three-necked flask, add 200mL of 10% sodium hydroxide solution.[7]

-

Below 25°C, add 80g of bromine dropwise.[7]

-

Add the 1-Boc-4-piperidinecarboxamide (50g) prepared in the previous step.[7]

-

Heat the mixture to reflux for 5 hours.[7]

-

Cool to room temperature and slowly adjust the pH to 5 with 15% dilute hydrochloric acid at 0-5°C.[7]

-

Extract the product with chloroform.[7]

-

Dry the combined organic layers and concentrate to a thick residue.[7]

-

Add 100mL of petroleum ether and crystallize at -2°C.[7]

-

Filter to obtain 4-Amino-1-Boc-piperidine as a white crystal.[7]

-

Applications in Drug Discovery